molecular formula C8H16O2 B12272868 1-(2-Ethoxyethyl)cyclobutan-1-ol

1-(2-Ethoxyethyl)cyclobutan-1-ol

Cat. No.: B12272868
M. Wt: 144.21 g/mol
InChI Key: KMPDIUJYESMNBL-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)cyclobutan-1-ol is an organic compound with the molecular formula C8H16O2 It features a cyclobutane ring substituted with a 2-ethoxyethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diol or halohydrin precursor. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The choice of catalyst and reaction conditions can significantly impact the overall production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyethyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

1-(2-Ethoxyethyl)cyclobutan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

    1-(2-Methoxyethyl)cyclobutan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Propoxyethyl)cyclobutan-1-ol: Features a propoxy group, leading to different chemical properties.

    Cyclobutanol: Lacks the ethoxyethyl group, resulting in distinct reactivity and applications.

Uniqueness: 1-(2-Ethoxyethyl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-(2-ethoxyethyl)cyclobutan-1-ol

InChI

InChI=1S/C8H16O2/c1-2-10-7-6-8(9)4-3-5-8/h9H,2-7H2,1H3

InChI Key

KMPDIUJYESMNBL-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1(CCC1)O

Origin of Product

United States

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